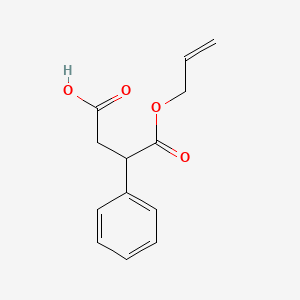

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butansäure

Übersicht

Beschreibung

“4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the CAS Number: 1597781-21-9 and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-oxo-2-butenoic acids, has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions provide the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The molecular formula of “4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid” is C13H14O4 . The InChI Code is 1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 313.5±22.0 °C at 760 mmHg, and a flash point of 131.7±15.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Die Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese biologisch aktiver Moleküle. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Therapeutika führen können. Beispielsweise haben Derivate von 4-Oxo-2-butensäuren Potenzial bei der Behandlung von Erkrankungen wie Krebs, neurodegenerativen Erkrankungen, Stoffwechselstörungen und Magenbeschwerden gezeigt .

Synthetic Methodology Development

Forscher haben mikrowellengestützte Synthesemethoden unter Verwendung der Verbindung für Aldol-Kondensationsreaktionen untersucht. Dieser Ansatz bietet einen effizienteren Weg zur Synthese von 4-Oxo-2-butensäuren, die in verschiedenen synthetischen Anwendungen wertvoll sind .

Biological Studies

Die Verbindung kann verwendet werden, um biologische Ziele durch UV-lichtinduzierte kovalente Modifikation zu verändern. Diese Anwendung ist besonders nützlich bei der Untersuchung von Proteinfunktionen und -interaktionen innerhalb biologischer Systeme .

Antimicrobial and Antifungal Research

Bestimmte Derivate der Verbindung haben antimikrobielle und antimykotische Eigenschaften gezeigt. Dies macht sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel, die im Kampf gegen arzneimittelresistente Krankheitserreger entscheidend sind .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been found to allow for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also affect a broad range of biochemical pathways.

Result of Action

Given its potential for uv light-induced covalent modification of biological targets , it may lead to changes in the function or activity of these targets, potentially resulting in a variety of biological effects.

Biochemische Analyse

Biochemical Properties

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can bind to various proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and LOX enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can reduce the production of inflammatory mediators, leading to decreased inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly COX and LOX, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can interact with nuclear receptors and transcription factors, leading to changes in gene expression that affect cellular processes such as apoptosis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and eicosanoids. This compound interacts with enzymes such as COX and LOX, which are key players in the arachidonic acid cascade . By inhibiting these enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can alter the levels of various metabolites, including prostaglandins and leukotrienes, thereby affecting metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The specific localization can affect its activity and function, as it may interact with different biomolecules in each compartment, leading to distinct cellular effects.

Eigenschaften

IUPAC Name |

4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDWLHGOLOEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)

![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)